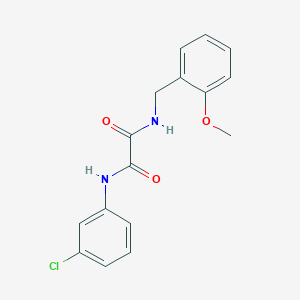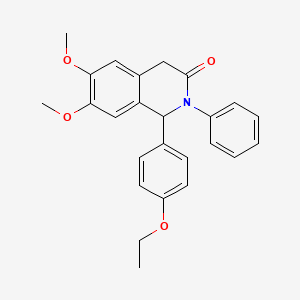
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as ML239, is a chemical compound that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2010 and has since been the subject of extensive research.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. For example, in cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of beta-amyloid plaques. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects in various disease models. For example, in cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, improve cognitive function, and reduce inflammation. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to protect dopamine neurons from oxidative stress, improve motor function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide for lab experiments is its high potency and selectivity. This allows researchers to study the compound's effects on specific enzymes and proteins with minimal interference from other cellular processes. However, one of the main limitations of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of interest is the identification of additional disease targets for N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide, as well as the development of more potent and selective analogs of the compound. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide in humans.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethanediamine to form the final product, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to protect dopamine neurons from oxidative stress, which is a major contributor to the disease.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-3-2-5-11(14)10-18-15(20)16(21)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYTZBEHNIRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)

![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)